molecular formula C9H13BO2S B8200056 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Cat. No.: B8200056
M. Wt: 196.08 g/mol
InChI Key: YNZTUXYWQNKVTM-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane typically involves the reaction of thiophene derivatives with boronic acids or boronates under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where thiophene is reacted with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Another approach involves the use of zirconium tetrachloride (ZrCl4) as a catalyst, which can lead to higher yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A related compound with two thiophene rings connected by a single bond.

    5,5’-Dimethyl-2,2’-bithiophene: Similar in structure but with two thiophene rings and additional methyl groups.

    Thiophene-2-boronic acid: Contains a boronic acid group attached to the thiophene ring.

Uniqueness

Its ability to undergo diverse chemical reactions and form stable complexes with metals sets it apart from other similar compounds .

Properties

IUPAC Name

5,5-dimethyl-2-thiophen-3-yl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-3-4-13-5-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZTUXYWQNKVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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